molecular formula C27H24FN3O3S B2582931 2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide CAS No. 899987-23-6

2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2582931
CAS RN: 899987-23-6
M. Wt: 489.57
InChI Key: KQUXKYDVPGGICZ-UHFFFAOYSA-N
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Description

2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C27H24FN3O3S and its molecular weight is 489.57. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of the spiro[indoline-3,2'-thiazolidin] framework, specifically those incorporating acetamide functionalities, have been synthesized and shown to possess significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This suggests their potential application in developing new antibacterial agents (Borad et al., 2015).

Anti-inflammatory and Analgesic Activities

Compounds featuring the 4-fluorobenzyl moiety and thiazolidinone derivatives have been evaluated for their anti-inflammatory and analgesic activities. Some derivatives have shown significant anti-inflammatory activity, comparable to or exceeding that of known anti-inflammatory drugs, and promising analgesic properties, suggesting their utility in treating inflammatory diseases and pain management (Sunder & Maleraju, 2013), (Fouchard et al., 2001).

Anticancer Activity

The structural framework of compounds incorporating elements such as thiazolidinone and indoline has been associated with anticancer activities. Specific derivatives have been synthesized and tested against various cancer cell lines, showing potential as anticancer agents. This suggests the application of similar compounds in cancer research and therapy development (Fallah-Tafti et al., 2011).

Src Kinase Inhibitory and Anticancer Activities

Derivatives of N-benzyl substituted acetamide, especially those incorporating a thiazole moiety instead of pyridine, have been synthesized and evaluated for Src kinase inhibitory activities. These compounds have shown promising results in inhibiting cell proliferation of certain cancer cell lines, indicating their potential in cancer treatment strategies (Fallah-Tafti et al., 2011).

properties

IUPAC Name

2-[3-(4-fluorophenyl)-7'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O3S/c1-17-6-8-19(9-7-17)14-29-23(32)15-30-25-18(2)4-3-5-22(25)27(26(30)34)31(24(33)16-35-27)21-12-10-20(28)11-13-21/h3-13H,14-16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUXKYDVPGGICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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